Computed Lipophilicity (XLogP3) vs. Parent 1,4-Thiazepane
The target compound exhibits a computed XLogP3 of 1.4 [1], which is markedly higher than the predicted logP of the parent 1,4-thiazepane scaffold (estimated ~0.78 based on KOWWIN [2]). This 0.62 log unit increase reflects the lipophilic contribution of the gem‑dimethyl and propanenitrile substituents, placing the compound in a more favorable lipophilicity range for blood‑brain barrier penetration (typically logP 1–3) while retaining adequate aqueous solubility for in vitro assays [1].
| Evidence Dimension | Lipophilicity – computed partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1,4-Thiazepane (parent): logP (KOWWIN) = 0.78 |
| Quantified Difference | +0.62 log units |
| Conditions | Predicted values; XLogP3 from PubChem algorithm; KOWWIN v1.67 estimate for parent |
Why This Matters
For CNS‑oriented programs, a logP of 1.4 is near the sweet spot for passive permeability, whereas a logP of 0.78 may be too polar, making the target compound a more suitable starting point for lead optimization.
- [1] KuuJia. 3-(7,7-Dimethyl-1,4-thiazepan-4-yl)propanenitrile – Computed Properties (XLogP3). CAS 1697640-73-5. https://www.kuujia.com/cas-1697640-73-5.html (accessed 2026-04-29). View Source
- [2] ChemSpider. 1,4-Thiazepane – Predicted Data (ACD/Labs Percepta, KOWWIN). CSID:11356517. https://legacy.chemspider.com/Chemical-Structure.11356517.html (accessed 2026-04-29). View Source
